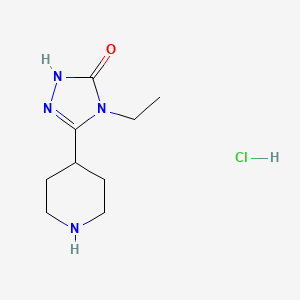

4-ethyl-3-(piperidin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride

Description

4-Ethyl-3-(piperidin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride (CAS: 1394040-45-9) is a triazolone derivative characterized by a piperidine ring and an ethyl substituent on the triazolone core. Its molecular formula is C₉H₁₇ClN₄O, with a molecular weight of 232.71 g/mol. The compound exists as a hydrochloride salt, enhancing its solubility in polar solvents and stability under physiological conditions .

Properties

IUPAC Name |

4-ethyl-3-piperidin-4-yl-1H-1,2,4-triazol-5-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4O.ClH/c1-2-13-8(11-12-9(13)14)7-3-5-10-6-4-7;/h7,10H,2-6H2,1H3,(H,12,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUKGAAZJCIHUOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NNC1=O)C2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1394040-45-9 | |

| Record name | 4-ethyl-3-(piperidin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-3-(piperidin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride typically involves the following steps:

Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

Introduction of the piperidine moiety: The piperidine ring is introduced through nucleophilic substitution reactions.

Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-3-(piperidin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound to its reduced forms.

Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemical Formula

- Molecular Formula : C9H17ClN4O

- Molecular Weight : 232.71 g/mol

Structural Characteristics

The compound features a triazole ring fused with a piperidine moiety and an ethyl group, which contributes to its unique chemical properties and biological activities.

Medicinal Chemistry

- Antimicrobial Activity : Research indicates that triazole derivatives exhibit significant antimicrobial properties. Studies have shown that 4-ethyl-3-(piperidin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride has potential against various bacterial strains and fungi due to its ability to inhibit key enzymes involved in microbial metabolism.

- Antifungal Properties : The compound has been investigated for its antifungal efficacy against species such as Candida albicans. It operates by disrupting fungal cell wall synthesis, making it a candidate for developing new antifungal therapies .

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, potentially benefiting conditions characterized by chronic inflammation .

Biological Research

- Enzyme Inhibition : The compound has been studied for its role as an inhibitor of specific enzymes that are crucial in metabolic pathways. For instance, it has shown promise in inhibiting certain cytochrome P450 enzymes, which are vital for drug metabolism .

- Cancer Research : Investigations into the compound's effects on cancer cells have revealed its potential to induce apoptosis in specific cancer types through modulation of signaling pathways involved in cell survival and proliferation .

Industrial Applications

- Synthesis of Complex Molecules : In organic synthesis, this compound serves as a versatile building block for creating more complex pharmaceutical compounds .

- Material Science : The compound's unique properties allow it to be utilized in developing new materials with specific functionalities, particularly in coatings and polymers where enhanced durability is required .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial activity of various triazole derivatives including this compound. Results indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics against Gram-positive and Gram-negative bacteria .

Case Study 2: Cancer Cell Apoptosis

Research conducted at a leading cancer research institute explored the effects of this compound on breast cancer cell lines. The study demonstrated that treatment with this compound led to significant apoptosis through caspase activation pathways.

Mechanism of Action

The mechanism of action of 4-ethyl-3-(piperidin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, leading to its observed biological activities.

Comparison with Similar Compounds

Structural and Functional Group Variations

The triazolone scaffold allows for structural diversification, with key modifications including:

- Substituents on the triazolone ring: Morpholine, arylidenamino, and heteroaryl groups (e.g., furyl, benzylideneamino) are common. For example, 1-(morpholin-4-yl-methyl)-3-ethyl derivatives exhibit altered electronic properties due to the electron-donating morpholine group .

- Piperidine vs.

- Salt forms: The hydrochloride form of the target compound contrasts with non-ionic derivatives, influencing solubility (e.g., logP) and bioavailability .

Table 1: Structural Comparison of Selected Triazolone Derivatives

Acidity and pKa Values

The triazolone ring exhibits weak acidity due to N-H tautomerism. pKa values are influenced by substituents and solvent polarity:

- Electron-withdrawing groups (EWGs) : Lower pKa (e.g., 3-nitro derivatives: pKa ≈ 8.2 in acetonitrile) .

- Electron-donating groups (EDGs) : Higher pKa (e.g., 4-methoxy derivatives: pKa ≈ 10.1 in tert-butyl alcohol) .

- Solvent effects: Non-aqueous solvents like DMF stabilize deprotonated forms, reducing pKa by 1–2 units compared to alcohols .

The target compound’s piperidine moiety (basic, pKa ~10.8 for free piperidine) may increase overall basicity, though its hydrochloride form shifts equilibrium toward protonation .

Table 2: pKa Values of Triazolone Derivatives in Non-Aqueous Solvents

*Estimated based on structural analogy.

Computational and Spectroscopic Studies

- DFT/GIAO Calculations : Used to predict NMR chemical shifts and optimize geometries. For example, B3LYP/6-31G(d) methods accurately replicate ¹H NMR shifts (R² > 0.95) in morpholine derivatives .

- Conformational analysis : Piperidine rings adopt chair conformations, stabilizing the triazolone core via intramolecular H-bonding .

Biological Activity

4-Ethyl-3-(piperidin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride (CAS No. 1394040-45-9) is a synthetic compound belonging to the class of 1,2,4-triazoles. This compound features a unique structure that combines a triazole ring with a piperidine moiety, which enhances its biological activity. This article reviews the biological activities of this compound, focusing on its potential applications in medicinal chemistry and various pharmacological fields.

Chemical Structure and Properties

The molecular formula of 4-ethyl-3-(piperidin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one is with a molecular weight of 196.25 g/mol. The presence of both the triazole and piperidine rings suggests potential applications in drug development.

| Property | Value |

|---|---|

| Molecular Formula | C9H16N4O |

| Molecular Weight | 196.25 g/mol |

| CAS Number | 1394040-45-9 |

Anticancer Potential

Research indicates that compounds containing the triazole framework exhibit significant anticancer properties. Specifically, 4-ethyl-3-(piperidin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one has shown promise in inhibiting cancer cell proliferation through various mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression, such as Class I PI3K enzymes. This inhibition can disrupt signaling pathways that promote tumor growth and survival .

- Cellular Interaction : Studies have demonstrated that the compound interacts with specific biological targets within cancer cells, leading to apoptosis and reduced cell viability .

Antimicrobial Activity

The triazole structure is known for its antimicrobial properties. Preliminary studies suggest that 4-ethyl-3-(piperidin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one exhibits activity against various bacterial and fungal strains:

| Microorganism | Activity |

|---|---|

| Escherichia coli | Moderate inhibition |

| Staphylococcus aureus | Significant inhibition |

| Candida albicans | Moderate antifungal activity |

These findings indicate potential applications in developing new antimicrobial agents for treating infections.

Study on Anticancer Activity

A study focused on the anticancer effects of this compound utilized MTT assays to evaluate cytotoxicity against breast cancer (T47D) and cervical cancer (HeLa) cell lines. Results indicated a dose-dependent decrease in cell viability, suggesting effective anticancer properties .

Structure–Activity Relationship (SAR)

The SAR studies have highlighted the importance of specific structural features for enhancing biological activity. The piperidine moiety contributes to the compound's ability to penetrate cell membranes and interact with intracellular targets effectively .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.